1,1/'-Diethylferrocene
Overview
Description
Synthesis Analysis
cis,cis-Mucononitrile
- Synthesis Pathways : cis,cis-Mucononitrile synthesis has been approached through biotechnological methods, utilizing Saccharomyces cerevisiae strains engineered to convert catechol into cis,cis-muconic acid, which can then be chemically dehydrogenated to obtain cis,cis-Mucononitrile (Weber et al., 2012).
1,1'-Diethylferrocene
- Synthesis Pathways : The synthesis of derivatives related to 1,1'-Diethylferrocene involves the functionalization of ferrocene and subsequent reactions to introduce ethyl groups. An example includes the synthesis of 1'-aminoferrocene-1-carboxylic acid derivatives as intermediates for further modification (Barišić et al., 2002).
Molecular Structure Analysis
cis,cis-Mucononitrile
- Molecular Structure : Studies on cis,cis-Mucononitrile emphasize its potential as a precursor for bio-based adipic acid, highlighting its structure conducive for polymer synthesis (Shin et al., 2018).
1,1'-Diethylferrocene
- Molecular Structure : Research on ferrocene derivatives focuses on the unique redox properties and structural configurations that these compounds can exhibit, which are crucial for their application in catalysis and material science (Atkinson et al., 2007).
Chemical Reactions and Properties
cis,cis-Mucononitrile
- Chemical Reactivity : It is used as a building block for synthesizing various biopolymers, showcasing its versatility in chemical transformations and applications in green chemistry (Carraher et al., 2017).
1,1'-Diethylferrocene
- Chemical Reactivity : Ferrocene derivatives, including those related to 1,1'-Diethylferrocene, are known for their ability to undergo various organic transformations, contributing to their wide range of applications in organometallic chemistry and catalysis (Leonidova et al., 2013).
Scientific Research Applications
Thermodynamics and Molecular Dynamics : A study by Domracheva et al. (1999) investigated the heat capacities of 1,1'-Diethylferrocene and related derivatives. They used low-temperature adiabatic calorimetry and quantum chemistry methods to calculate the thermodynamic functions and study inter- and intramolecular interactions of these ferrocene derivatives (Domracheva et al., 1999).
Oxidation Mechanisms : Fomin et al. (2013) examined the kinetics of oxidation of 1,1'-Diethylferrocene with peroxides in organic solvents. They established the composition of oxidation products and discussed possible mechanisms of oxidation in the presence of strong acids (Fomin et al., 2013).
Synthesis Methods : Nesmeyanov et al. (1975) described a method for preparing 1,2-Diethylferrocene, which is closely related to 1,1'-Diethylferrocene. This method involved acetylating ferrocene with acetyl chloride in the presence of AlCl3 in methylene chloride, followed by a reduction process (Nesmeyanov et al., 1975).
Electrochemical Applications : Booth et al. (2015) used aminoferrocene, a derivative of ferrocene, to investigate carbodiimide coupling reactions on a carboxylic acid-functionalized self-assembled monolayer. They demonstrated the use of ferrocene in electrochemical methods for determining optimal conditions for such reactions, which could be applicable to biosensing (Booth et al., 2015).
Polymerization Studies : Atkinson et al. (2007) synthesized bidentate N/O 1,1'-ferrocenediyl analogues of N-aryl-salicylaldimines and explored their application in titanium-initiated lactide polymerization. This research highlights the potential of 1,1'-Diethylferrocene derivatives in polymer science (Atkinson et al., 2007).
properties
IUPAC Name |
1-ethylcyclopenta-1,3-diene;iron(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCVWCLJWGEOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Fe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1/'-Diethylferrocene | |
CAS RN |
1273-97-8 | |
Record name | Ferrocene, 1,1′-diethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(ethylcyclopentadienyl)iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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